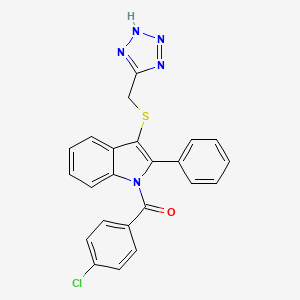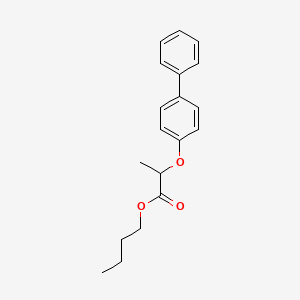
Butyl 2-(4-phenylphenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-(4-phenylphenoxy)propanoate is an organic compound with the molecular formula C19H22O3. It is an ester derived from butyl alcohol and 2-(4-phenylphenoxy)propanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-(4-phenylphenoxy)propanoate typically involves the esterification of 2-(4-phenylphenoxy)propanoic acid with butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, has also been explored to achieve enantioselective synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-(4-phenylphenoxy)propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 2-(4-phenylphenoxy)propanoic acid and butyl alcohol.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or lipases.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-(4-phenylphenoxy)propanoic acid and butyl alcohol.
Transesterification: A different ester and the corresponding alcohol.
Reduction: 2-(4-phenylphenoxy)propanol.
Applications De Recherche Scientifique
Butyl 2-(4-phenylphenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a prodrug to enhance the bioavailability of active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of butyl 2-(4-phenylphenoxy)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ester group can be hydrolyzed to release the active 2-(4-phenylphenoxy)propanoic acid, which can then exert its effects on the target pathways .
Comparaison Avec Des Composés Similaires
Butyl 2-(4-phenylphenoxy)propanoate can be compared with other esters of 2-(4-phenylphenoxy)propanoic acid, such as:
- Methyl 2-(4-phenylphenoxy)propanoate
- Ethyl 2-(4-phenylphenoxy)propanoate
- Propyl 2-(4-phenylphenoxy)propanoate
These compounds share similar chemical properties but differ in their alkyl groups, which can influence their physical properties and reactivity. This compound is unique due to its specific alkyl group, which may affect its solubility, boiling point, and interaction with biological targets .
Propriétés
Numéro CAS |
94385-39-4 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
butyl 2-(4-phenylphenoxy)propanoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-14-21-19(20)15(2)22-18-12-10-17(11-13-18)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3 |
Clé InChI |
OYRFTAGKYMRTKR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


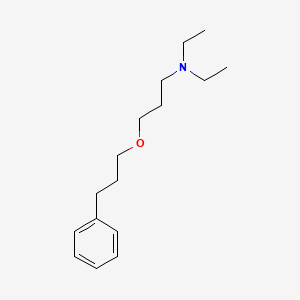
![1-(7-Methoxybenzo[e][1]benzofuran-2-yl)ethanone](/img/structure/B13790147.png)
![1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B13790148.png)
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)



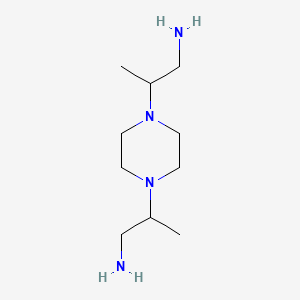

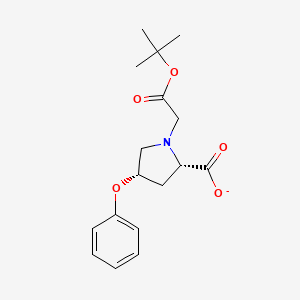
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)


